molecular formula C16H23N3O5 B14033898 (R)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

(R)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B14033898
M. Wt: 337.37 g/mol
InChI Key: VDSNKAVVLFWMIZ-GFCCVEGCSA-N
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Description

®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the nitropyridine moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitropyridine Moiety:

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitropyridine moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the nitropyridine moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological macromolecules. Its nitropyridine moiety can be used to introduce fluorescent or radioactive labels for imaging and tracking purposes.

Medicine

In medicine, ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatile reactivity allows for the production of a wide range of products with diverse applications.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Unique due to its specific combination of functional groups.

    tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Lacks the ®-configuration, which may affect its reactivity and biological activity.

    tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The uniqueness of ®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate lies in its specific combination of a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group. This combination imparts unique reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

tert-butyl (3R)-3-[(5-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-8-4-5-12(10-18)11-23-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3/t12-/m1/s1

InChI Key

VDSNKAVVLFWMIZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)COC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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